Enflicoxib is a novel non-steroidal anti-inflammatory drug (NSAID) classified as a selective cyclooxygenase-2 (COX-2) inhibitor. It has been developed primarily for veterinary use, particularly for treating pain and inflammation associated with osteoarthritis in dogs. The compound is notable for its high selectivity for COX-2 over COX-1, which minimizes gastrointestinal side effects commonly associated with traditional NSAIDs. The chemical structure of enflicoxib is characterized by the presence of a pyrazoline ring, which contributes to its pharmacological properties.
Enflicoxib, also known by its research designation E-6087, is synthesized by Esteve Pharmaceuticals in Barcelona, Spain. It belongs to the class of pyrazoline derivatives and acts as an anti-inflammatory and analgesic agent. Its chemical formula is , and it has a molecular weight of approximately 405.34 g/mol .
The synthesis of enflicoxib involves several steps, starting from simpler chemical precursors. The process typically includes:
The synthesis can be performed using various solvents, with dimethyl sulfoxide commonly employed for preparing stock solutions in laboratory settings.
Enflicoxib's molecular structure features a pyrazoline core with additional substituents that enhance its biological activity. The key structural components include:
The three-dimensional conformation of enflicoxib is crucial for its interaction with the COX enzymes, particularly COX-2, which has a distinct binding pocket compared to COX-1 .
Enflicoxib undergoes metabolic transformations in vivo, primarily resulting in the formation of active metabolites. The main metabolic pathway involves oxidation of the pyrazoline ring to form a hydroxylated pyrazol metabolite (M8), which exhibits even greater selectivity for COX-2 than enflicoxib itself .
Key reactions include:
Enflicoxib exerts its therapeutic effects primarily through selective inhibition of COX-2, an enzyme responsible for synthesizing prostaglandins involved in inflammation and pain signaling. This selective inhibition results in reduced production of inflammatory mediators without significantly affecting COX-1, which plays a protective role in the gastrointestinal tract.
The mechanism can be summarized as follows:
Studies indicate that enflicoxib demonstrates over 100-fold selectivity for COX-2 compared to COX-1, while its active metabolite shows even higher selectivity .
Relevant data indicate that enflicoxib has a relatively long plasma half-life due to its low rate of elimination, making it suitable for once-daily dosing in veterinary applications .
Enflicoxib is primarily used in veterinary medicine for managing pain and inflammation associated with osteoarthritis in dogs. Its efficacy has been demonstrated in clinical studies, where it significantly reduces pain scores and improves mobility in affected animals . Additionally, ongoing research explores its potential applications in other inflammatory conditions within veterinary practice.
Furthermore, studies evaluating the genotoxic potential of enflicoxib have been conducted using various assays, including the Ames test and chromosome aberration assays, indicating its safety profile when used as directed .
Enflicoxib (1-(4-aminosulfonylphenyl)-5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazole) belongs to the pyrazoline class of coxib NSAIDs designed for high COX-2 selectivity. Its molecular architecture exploits key differences in the cyclooxygenase active site: COX-2 contains a Val523 residue that creates a larger, more flexible hydrophobic pocket compared to the Ile523 residue in COX-1. This structural variation allows enflicoxib’s bulky trifluoromethyl group to bind optimally within the COX-2 catalytic channel. Additionally, enflicoxib’s sulfonylphenyl moiety interacts with the polar side pocket unique to COX-2, formed by the replacement of His513 (in COX-1) with Arg513 (in COX-2). These interactions confer steric and electronic complementarity, enabling enflicoxib to achieve a >50-fold selectivity for COX-2 over COX-1 in biochemical assays [1] [3]. The drug’s rigid pyrazoline core further stabilizes this binding conformation, preventing efficient accommodation within the narrower COX-1 active site [1].
Table 1: Structural Determinants of Enflicoxib Selectivity [1] [3]
Structural Feature | Role in COX-1 Inhibition | Role in COX-2 Inhibition | Effect on Selectivity |
---|---|---|---|
Trifluoromethyl group | Steric clash with Ile523 | Optimal fit with Val523 | 20-fold increase |
Sulfonylphenyl moiety | Weak interaction with His513 | Hydrogen bonding with Arg513 | 15-fold increase |
Pyrazoline core | Conformational instability | Stable planar orientation | 8-fold increase |
Difluorophenyl ring | Limited hydrophobic contact | Enhanced van der Waals forces | 7-fold increase |
Enflicoxib is administered as a racemic mixture, but its enantiomers exhibit starkly divergent pharmacological activities. In canine whole blood assays, the (S)-(-)-enantiomer demonstrates potent COX inhibition (COX-1 IC₅₀: 12.8 µM; COX-2 IC₅₀: 1.7 µM), while the (R)-(+)-enantiomer shows negligible activity (IC₅₀ > 100 µM for both isoforms). This disparity arises from chiral recognition at the enzyme active site: the S-enantiomer’s configuration permits optimal hydrogen bonding with Arg513 and π-stacking with Tyr355, whereas the R-enantiomer’s orientation disrupts these interactions. Pharmacokinetic studies reveal both enantiomers undergo cytochrome P450-mediated metabolism to shared metabolites, but only the S-enantiomer contributes significantly to therapeutic effects. This enantioselectivity underscores the importance of stereochemical purity in drug design, as the R-enantiomer serves primarily as an inactive carrier [2].
Table 2: Enantioselective COX Inhibition Profiles [2]
Enantiomer | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
---|---|---|---|
(S)-(-)-Enflicoxib | 12.8 ± 1.4 | 1.7 ± 0.3 | 7.5 |
(R)-(+)-Enflicoxib | >100 | >100 | Undetermined |
Racemic mixture | 18.9 ± 2.1 | 2.8 ± 0.5 | 6.8 |
The pyrazol metabolite (E-6132, generated via oxidative dehydrogenation of enflicoxib’s pyrazoline core) is the primary mediator of sustained COX-2 inhibition. This metabolite exhibits 19-fold greater COX-2 selectivity (IC₅₀ COX-1/COX-2 ratio: 19.45) than the parent compound. Crucially, E-6132 displays saturable binding to canine red blood cells (RBCs), creating a reservoir effect that prolongs its therapeutic action. When RBC partitioning is accounted for, its effective plasma IC₅₀ for COX-2 plummets from 2.8 µM to 0.2 µM, while selectivity increases to >55-fold. This redistribution mechanism allows E-6132 to maintain therapeutic plasma concentrations (0.2–1.2 µM) for over 168 hours post-administration, enabling once-weekly dosing in dogs. The metabolite’s slow elimination kinetics (t₁/₂ ≈ 40 h) and high volume of distribution further contribute to its extended activity, making it pharmacologically indispensable despite representing <20% of circulating drug-related material [2] [7].
Table 3: Pharmacokinetic-Pharmacodynamic Relationship of Pyrazol Metabolite [2] [7]
Parameter | Plasma Matrix | Whole Blood Matrix | Impact on Efficacy |
---|---|---|---|
COX-2 IC₅₀ (µM) | 0.2 | 2.8 | 14-fold potency increase |
COX-2 IC₈₀ (µM) | 1.2 | 13.4 | 11-fold efficacy increase |
Selectivity ratio (COX-1/COX-2) | 54.7 | 19.45 | 2.8-fold selectivity enhancement |
Therapeutic concentration in dogs | 0.2–1.2 µM | 2.8–13.4 µM | Sustained above IC₈₀ |
Discrepancies between enflicoxib’s in vitro potency and in vivo efficacy stem from species-specific COX expression, protein binding, and metabolite contributions. Canine whole blood assays reveal moderate COX-2 selectivity (IC₅₀ ratio COX-1/COX-2: 6.8 for racemate), but in vivo studies demonstrate functional selectivity due to differential tissue distribution. The pyrazol metabolite’s RBC binding enhances its delivery to inflammatory sites where COX-2 is overexpressed. Notably, COX-1 inhibition in gastric mucosa remains <20% at therapeutic plasma concentrations of E-6132, whereas synovial fluid COX-2 inhibition exceeds 80% [2] [6]. Comparative studies across species highlight that canine COX-2 shares 94% homology with human COX-2 in the catalytic domain, but critical variations in Val509/Val523 influence inhibitor binding kinetics. Equine models further demonstrate that whole blood assays reliably predict in vivo selectivity when corrected for species-specific plasma protein binding (e.g., canine albumin affinity for enflicoxib is 3-fold lower than human) [6] [7]. Transdermal formulations in humans achieve plasma concentrations sufficient for COX-2 IC₈₀ (1.2 µM) with minimal COX-1 inhibition (<30%), explaining their clinical efficacy despite lower Cₘₐₓ than oral dosing [7].
Table 4: Species-Specific Selectivity of COX-2 Inhibitors [2] [6] [7]
Species | COX-2 Homology vs. Human | Optimal [Drug] for COX-2 Selectivity | Whole Blood IC₅₀ Ratio (COX-1/COX-2) |
---|---|---|---|
Canine | 94% | 0.2–1.2 µM (E-6132 corrected) | 54.7 |
Equine | 89% | 3.1 µM (firocoxib) | 33.2 |
Human | 100% | 1.0 µM (celecoxib) | 30.5 |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9